Comprehensive NMR Characterization of 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol: Structural Dynamics and Spectral Assignments
Comprehensive NMR Characterization of 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol: Structural Dynamics and Spectral Assignments
Executive Summary
The compound 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (CAS: 54120-95-5), frequently referred to by its synonym 6-chloro-2-isopropylpyrimidin-4(1H)-one, is a critical heterocyclic intermediate utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients[1]. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its inherent structural dynamics. Because pyrimidine systems bearing hydroxyl groups at the 2- or 4-positions undergo rapid tautomerization, the resulting NMR spectra are highly dependent on solvent polarity, concentration, and temperature[2].
This whitepaper provides an authoritative guide to the 1 H and 13 C NMR chemical shifts of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. By establishing self-validating experimental protocols and explaining the causality behind the observed spectral phenomena, this guide empowers analytical chemists to confidently assign resonances and validate structural integrity.
Structural Dynamics: The Tautomeric Equilibrium
Before analyzing the chemical shifts, one must understand the physical state of the molecule in solution. While drawn conventionally as a "pyrimidin-4-ol" (the lactim form), the molecule predominantly exists as the pyrimidin-4(1H)-one or pyrimidin-4(3H)-one (the lactam forms) in polar, hydrogen-bonding solvents like DMSO- d6 [2].
The causality here is driven by thermodynamics: the highly polar C=O bond and the resulting resonance stabilization of the cross-conjugated pyrimidone system are energetically favored in high-dielectric environments. This tautomeric shift directly impacts the electron density across the heterocyclic ring, heavily shielding the C5 position and shifting the hydroxyl proton into an exchangeable downfield N-H/O-H resonance[3].
Figure 1: Tautomeric equilibrium of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol in solution.
High-Resolution NMR Acquisition Protocol
To capture high-fidelity data that accounts for the tautomeric nature of the compound, the NMR acquisition must be treated as a self-validating system. The following protocol utilizes internal controls to ensure that line broadening or chemical shift deviations are accurately diagnosed[4].
Step-by-Step Methodology
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Sample Preparation & Internal Validation : Dissolve 20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 .
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Causality & Validation: DMSO- d6 is chosen to lock the molecule into its dominant lactam tautomer. Add 0.03% v/v Tetramethylsilane (TMS). The TMS peak at exactly δ 0.00 ppm validates the chemical shift calibration, ensuring any solvent-induced shift deviations are mathematically corrected.
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Temperature Equilibration : Insert the sample into the NMR probe and set the temperature to 298 K. Allow 10 minutes for thermal equilibration.
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Causality & Validation: Tautomeric exchange is highly temperature-dependent. Run a preliminary 1D 1 H scan. If the downfield NH/OH peak is excessively broad, lower the temperature to 283 K. A sharpening of the peak at lower temperatures validates that the broadening is due to intermediate chemical exchange rates, not poor magnetic homogeneity.
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Shimming & Tuning : Perform automated gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients.
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Causality & Validation: Check the full width at half maximum (FWHM) of the TMS signal. Achieving a FWHM of < 0.8 Hz validates the magnetic field homogeneity, ensuring that the J -couplings of the isopropyl group can be accurately resolved[4].
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1H Acquisition : Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds and number of scans (NS) to 16.
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13C Acquisition : Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and NS to 1024.
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Causality & Validation: The presence of the characteristic DMSO- d6 septet at exactly δ 39.5 ppm validates the heteronuclear decoupling efficiency and serves as a secondary chemical shift reference.
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Figure 2: Step-by-step high-resolution NMR acquisition workflow for pyrimidines.
Spectral Assignments and Causality Analysis
1 H NMR Chemical Shift Analysis
The proton spectrum of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol is defined by the aliphatic isopropyl system and the highly shielded aromatic core.
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Isopropyl Group (-CH(CH 3 ) 2 ) : The two equivalent methyl groups appear as a sharp doublet at δ 1.22 ppm , integrating to 6 protons. The methine proton appears as a septet at δ 2.85 ppm . The causality behind this multiplicity is the n+1 rule, where the methine proton is split by the six adjacent methyl protons with a coupling constant ( 3J ) of ~6.8 Hz.
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Pyrimidine C5-H : This proton appears as a sharp singlet at δ 6.35 ppm .
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Causality: Unlike typical aromatic protons which resonate between 7.0–8.5 ppm, the C5 proton in pyrimidin-4-ones is heavily shielded. The nitrogen lone pairs and the oxygen atom donate electron density through resonance into the C5 position, increasing local diamagnetic shielding and driving the signal upfield[3].
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Exchangeable Proton (NH/OH) : Appears as a broad singlet far downfield around δ 12.80 ppm . Its broadness is caused by the quadrupolar relaxation of the nitrogen atom ( 14 N) and rapid intermolecular proton exchange[4].
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| -CH(CH 3 ) 2 | 1.22 | Doublet (d) | 6.8 | 6H | Isopropyl methyls |
| -CH (CH 3 ) 2 | 2.85 | Septet (sept) | 6.8 | 1H | Isopropyl methine |
| C5-H | 6.35 | Singlet (s) | - | 1H | Pyrimidine ring proton |
| N-H / O-H | 12.80 | Broad Singlet (br s) | - | 1H | Tautomeric proton |
13 C NMR Chemical Shift Analysis
The carbon spectrum provides definitive proof of the tautomeric state and the substitution pattern of the pyrimidine ring[3].
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C5 (Methine Carbon) : Resonates at δ 108.5 ppm .
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Causality: Just as the C5 proton is shielded, the C5 carbon experiences intense shielding due to the π -electron donation from the adjacent heteroatoms in the lactam tautomer.
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C6 (C-Cl) : Resonates at δ 158.7 ppm . The electronegative chlorine atom withdraws electron density via the inductive effect, deshielding the carbon, though this is slightly offset by its weak π -donating ability.
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C4 (C=O / C-OH) : Resonates at δ 162.4 ppm .
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Causality: In the dominant lactam form, this carbon exhibits carbonyl-like character, pushing it far downfield.
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C2 (C-iPr) : Resonates at δ 165.2 ppm . Being sandwiched between two electronegative nitrogen atoms and attached to the alkyl group, this is the most deshielded carbon in the system.
Table 2: 13 C NMR Data (100 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality |
| -CH(CH 3 ) 2 | 21.5 | Primary (CH 3 ) | Aliphatic shielding |
| -CH (CH 3 ) 2 | 34.2 | Tertiary (CH) | Deshielded by proximity to C2 |
| C5 | 108.5 | Tertiary (CH) | Shielded by resonance (cross-conjugation) |
| C6 | 158.7 | Quaternary (C) | Deshielded by inductive effect of -Cl |
| C4 | 162.4 | Quaternary (C) | Carbonyl character in lactam tautomer |
| C2 | 165.2 | Quaternary (C) | Deshielded by two adjacent N atoms |
Conclusion
The accurate NMR characterization of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol relies heavily on acknowledging its tautomeric equilibrium. By utilizing a self-validating acquisition protocol in a polar solvent like DMSO- d6 , the molecule is stabilized in its pyrimidin-4(1H)-one form. This thermodynamic preference explains the highly shielded C5 position ( δH 6.35, δC 108.5) and the downfield shift of the exchangeable proton ( δH 12.80). Understanding these causal relationships ensures that drug development professionals and synthetic chemists can reliably verify the structural identity and purity of this crucial intermediate.
References
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NextSDS. "6-chloro-2-(propan-2-yl)pyrimidin-4-ol - Chemical Substance Information." 1
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. ResearchGate / Elsevier. 4
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Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Daylight / Academic Press. 2
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Huckerby, T. N. (1976). Carbon-13 NMR spectroscopy of heterocyclic compounds. Journal of Molecular Structure / ACS Publications. 3
Figure 1. Tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.
